molecular formula C11H8ClN3O2 B14148923 5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione CAS No. 42485-27-8

5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14148923
CAS No.: 42485-27-8
M. Wt: 249.65 g/mol
InChI Key: SZJQYVOIDZFXDH-UHFFFAOYSA-N
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Description

5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group and a pyrimidine ring, which are connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione typically involves a multi-step process. One common method is the condensation of 2-chlorobenzaldehyde with barbituric acid in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of recyclable solvents and catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 5-(Phenylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-(4-Chlorophenyl)methylidene-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent compared to other similar compounds .

Properties

CAS No.

42485-27-8

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

5-[(2-chlorophenyl)methylideneamino]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H8ClN3O2/c12-8-4-2-1-3-7(8)5-13-9-6-14-11(17)15-10(9)16/h1-6H,(H2,14,15,16,17)

InChI Key

SZJQYVOIDZFXDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CNC(=O)NC2=O)Cl

Origin of Product

United States

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